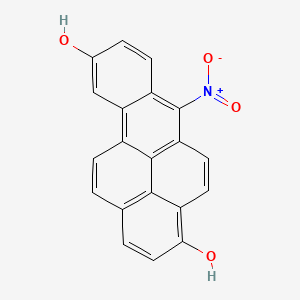

Benzo(a)pyrene-3,9-diol, 6-nitro-

説明

Benzo(a)pyrene-3,9-diol, 6-nitro- is a nitro-substituted derivative of benzo(a)pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon (PAH) with carcinogenic properties. BaP is metabolized into reactive intermediates, such as benzo(a)pyrene diol epoxide (BPDE), which forms DNA adducts and induces chromosomal aberrations . The addition of a nitro group at the 6-position likely alters its electrophilicity, metabolic pathways, and toxicity compared to non-nitrated analogs.

特性

CAS番号 |

82039-12-1 |

|---|---|

分子式 |

C20H11NO4 |

分子量 |

329.3 g/mol |

IUPAC名 |

6-nitrobenzo[a]pyrene-3,9-diol |

InChI |

InChI=1S/C20H11NO4/c22-11-3-5-13-16(9-11)12-4-1-10-2-8-17(23)14-6-7-15(19(12)18(10)14)20(13)21(24)25/h1-9,22-23H |

InChIキー |

YEYACLPZUBFKPN-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C=C(C=CC3=C(C4=C2C5=C1C=CC(=C5C=C4)O)[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyrenes, including benzo(a)pyrene-3,9-diol, 6-nitro-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:

Reduction and Dehydration: Starting from commercial pyrene, reduction, dehydration, and dehydrogenation steps are employed to introduce the desired functional groups.

Cyclisation of Biphenyl Intermediates: This method involves the formation of biphenyl intermediates, which undergo cyclisation to yield the substituted pyrene.

Industrial Production Methods

Industrial production methods for benzo(a)pyrene derivatives are not well-documented, likely due to the compound’s carcinogenic nature and the associated handling risks. laboratory-scale synthesis typically involves stringent reaction conditions and purification steps to ensure the desired product’s purity and safety.

化学反応の分析

Types of Reactions

Benzo(a)pyrene-3,9-diol, 6-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene nucleus.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions include various epoxides, hydroxylated derivatives, and amino-substituted pyrenes .

科学的研究の応用

Benzo(a)pyrene-3,9-diol, 6-nitro- has several scientific research applications:

作用機序

The mechanism of action of benzo(a)pyrene-3,9-diol, 6-nitro- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . The compound is converted into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in regulating the expression of these enzymes and the compound’s mutagenic potential .

類似化合物との比較

Structural and Functional Analogues

Benzo(a)pyrene (BaP) and BPDE

- Structure : BaP (C₂₀H₁₂) is a five-ring PAH. Its metabolism by cytochrome P450 enzymes generates BPDE, a diol epoxide responsible for DNA damage .

- Reactivity: BPDE forms covalent bonds with DNA, leading to mutations.

- Toxicity: BPDE-induced chromosomal aberrations (e.g., chromatid breaks) correlate with lung cancer risk (OR = 6.53; 95% CI: 3.74–11.4) . The nitro derivative may exhibit similar or heightened genotoxicity due to nitro group-mediated redox cycling.

Benzo(a)pyrene Quinones (e.g., 1,6-, 3,6-, and 6,12-Quinones)

- Inhibitory Effects: Quinones like BP 6,12-quinone inhibit BaP and BP-7,8-dihydrodiol metabolism. BP 6,12-quinone shows the strongest inhibition (Ki = 0.35 µM for BaP oxidation; Ki = 0.10 µM for BP-7,8-dihydrodiol oxidation) .

- Comparison: The 6-nitro group in Benzo(a)pyrene-3,9-diol may similarly inhibit metabolic enzymes, though its potency relative to quinones requires further study.

Nitro-Substituted PAHs (e.g., Benzo[b]thiophene, 6-nitro-, 1,1-dioxide)

- Reactivity : Nitro groups in aromatic systems enhance electrophilicity and stability. For example, Benzo[b]thiophene, 6-nitro-, 1,1-dioxide exhibits altered solubility and reactivity due to the nitro and sulfone groups .

- Metabolic Pathways : Nitro-PAHs often undergo nitroreduction to form reactive amines, which may differ from BaP’s oxidative metabolism.

Metabolic and Toxicological Profiles

Metabolic Inhibition

- BP quinones inhibit BaP metabolism noncompetitively, with BP 6,12-quinone being the most potent .

Oxidative Stress and Lipid Peroxidation

- BaP exposure in marine organisms (e.g., Pinctada martensii) induces lipid peroxidation in digestive glands (MDA elevation) and antioxidant enzyme responses (SOD, CAT, GPx activation) .

- Comparison : Nitro-PAHs like Benzo(a)pyrene-3,9-diol, 6-nitro- may exacerbate oxidative stress due to nitro group-mediated free radical generation.

Data Tables

Table 1: Key Inhibitory Constants (Ki) of BaP Quinones

| Compound | Ki for BaP Oxidation (µM) | Ki for BP-7,8-Dihydrodiol Oxidation (µM) |

|---|---|---|

| BP 1,6-Quinone | 1.2 | 0.30 |

| BP 3,6-Quinone | 2.5 | 0.50 |

| BP 6,12-Quinone | 0.35 | 0.10 |

Table 2: Toxicity Metrics of BaP and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。